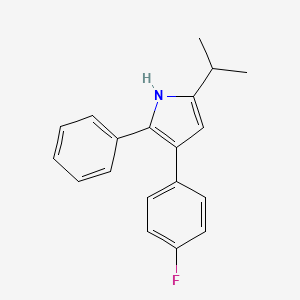
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group at the third position, an isopropyl group at the fifth position, and a phenyl group at the second position of the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde, isopropylamine, and phenylacetylene in the presence of a suitable catalyst can lead to the formation of the desired pyrrole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a pyrrole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another structurally related compound with a pyrazole ring and additional naphthyl group.
Uniqueness
3-(4-Fluorophenyl)-5-isopropyl-2-phenyl-1H-pyrrole is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of the fluorophenyl group enhances its reactivity in electrophilic aromatic substitution reactions, while the isopropyl and phenyl groups contribute to its steric and electronic characteristics.
Propiedades
Fórmula molecular |
C19H18FN |
|---|---|
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-2-phenyl-5-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C19H18FN/c1-13(2)18-12-17(14-8-10-16(20)11-9-14)19(21-18)15-6-4-3-5-7-15/h3-13,21H,1-2H3 |
Clave InChI |
PCLLZOUFTCKMIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(N1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


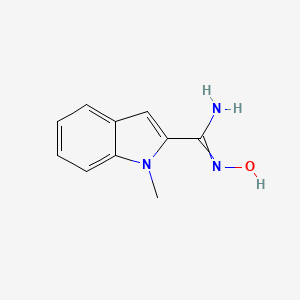
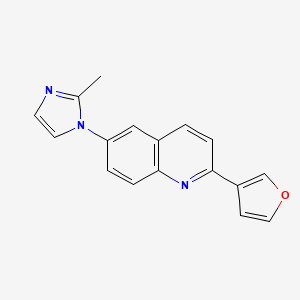
![Tert-butyl 1,4-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13869977.png)
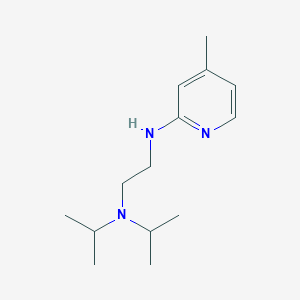
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13869979.png)
![Tert-butyl 2-[2-[2-(2-chlorophenyl)ethynyl]phenoxy]acetate](/img/structure/B13869983.png)
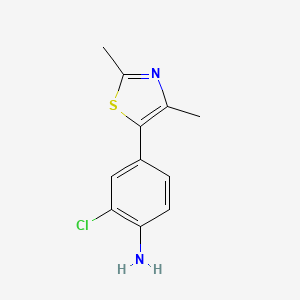


![1,2,3,3-Tetramethylbenzo[e]indol-3-ium](/img/structure/B13870015.png)

![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid](/img/structure/B13870026.png)
![4-(2-Imidazol-1-ylpyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13870034.png)

